molecular formula C22H44OSi B14219035 Trimethyl[(nonadec-18-yn-9-yl)oxy]silane CAS No. 832727-11-4

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane

Cat. No.: B14219035
CAS No.: 832727-11-4
M. Wt: 352.7 g/mol
InChI Key: OXQVFGCKVFOWDF-UHFFFAOYSA-N
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Description

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane is an organosilicon compound with the molecular formula C22H44OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a nonadec-18-yn-9-yloxy moiety. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(nonadec-18-yn-9-yl)oxy]silane typically involves the reaction of nonadec-18-yn-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Alkenes, alkanes

    Substitution: Various functionalized silanes

Scientific Research Applications

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.

    Industry: Utilized in the production of specialty polymers and coatings with improved properties.

Mechanism of Action

The mechanism of action of Trimethyl[(nonadec-18-yn-9-yl)oxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.

    Triethylsilane: Similar to trimethylsilane but with ethyl groups, used as a reducing agent.

    Triphenylsilane: Contains phenyl groups, used in organic synthesis as a hydride donor.

Uniqueness

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane is unique due to its long alkyne chain, which imparts distinct physical and chemical properties. This compound’s ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.

Properties

CAS No.

832727-11-4

Molecular Formula

C22H44OSi

Molecular Weight

352.7 g/mol

IUPAC Name

trimethyl(nonadec-18-yn-9-yloxy)silane

InChI

InChI=1S/C22H44OSi/c1-6-8-10-12-14-15-17-19-21-22(23-24(3,4)5)20-18-16-13-11-9-7-2/h1,22H,7-21H2,2-5H3

InChI Key

OXQVFGCKVFOWDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC#C)O[Si](C)(C)C

Origin of Product

United States

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